molecular formula C12H17NO2 B11167604 N-(2-methoxy-4-methylphenyl)butanamide

N-(2-methoxy-4-methylphenyl)butanamide

Cat. No.: B11167604
M. Wt: 207.27 g/mol
InChI Key: AGVFRIAXCORJJH-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-methylphenyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide group attached to a methoxy-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-methylphenyl)butanamide typically involves the reaction of 2-methoxy-4-methylphenylamine with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine and the acyl chloride, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-methoxy-4-methylphenyl)butanamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-methylphenyl)butanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-4-methylphenyl)butanamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-methoxy-4-methylphenyl)butanamide

InChI

InChI=1S/C12H17NO2/c1-4-5-12(14)13-10-7-6-9(2)8-11(10)15-3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

AGVFRIAXCORJJH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)OC

Origin of Product

United States

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